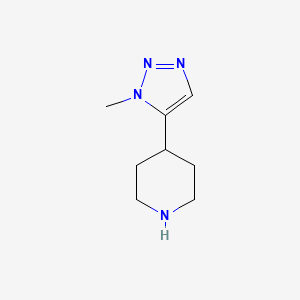

4-(1-Methyl-1H-1,2,3-triazol-5-yl)piperidine

CAS No.:

Cat. No.: VC17844774

Molecular Formula: C8H14N4

Molecular Weight: 166.22 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H14N4 |

|---|---|

| Molecular Weight | 166.22 g/mol |

| IUPAC Name | 4-(3-methyltriazol-4-yl)piperidine |

| Standard InChI | InChI=1S/C8H14N4/c1-12-8(6-10-11-12)7-2-4-9-5-3-7/h6-7,9H,2-5H2,1H3 |

| Standard InChI Key | QAAYYOYPJFWNKF-UHFFFAOYSA-N |

| Canonical SMILES | CN1C(=CN=N1)C2CCNCC2 |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound consists of a six-membered piperidine ring (C₅H₁₁N) linked to a five-membered 1-methyl-1H-1,2,3-triazole ring (C₃H₄N₃) at the 4-position. The triazole moiety contains three nitrogen atoms, with a methyl group substituted at position 1. Key structural features include:

-

Piperidine Ring: Adopts a chair conformation in its most stable state.

-

Triazole Substituent: The 1,2,3-triazole ring exhibits aromaticity, enabling π-π stacking interactions with biological targets .

Table 1: Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₄N₄ | |

| Molecular Weight | 166.22 g/mol | |

| SMILES | CC1=CN=NN1C2CCNCC2 | |

| InChI Key | VMPRGXHRBMHXOH-UHFFFAOYSA-N | |

| IUPAC Name | 4-(5-methyltriazol-1-yl)piperidine |

Note: The IUPAC name provided corresponds to a structural isomer with the methyl group at position 5 of the triazole ring . Discrepancies in substituent positioning highlight the need for precise synthetic characterization.

Synthesis and Reaction Pathways

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most common synthetic route involves the "click" reaction, a copper(I)-catalyzed azide-alkyne cycloaddition. This method is favored for its high efficiency and regioselectivity.

Steps:

-

Azide Preparation: Reaction of 4-aminopiperidine with sodium azide (NaN₃) in the presence of nitrous acid (HNO₂) yields 4-azidopiperidine.

-

Alkyne Preparation: Propargyl bromide reacts with methylamine to form 1-methyl-1H-1,2,3-triazole-5-carbaldehyde.

-

Cycloaddition: The azide and alkyne undergo CuAAC in the presence of CuSO₄ and sodium ascorbate, forming the triazole ring.

Table 2: Optimized Reaction Conditions

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 50–80°C | Maximizes rate |

| Catalyst | CuSO₄ + Sodium Ascorbate | >90% regioselectivity |

| Solvent | Ethanol/Water (1:1) | Enhances solubility |

Physicochemical Properties

Table 3: Spectroscopic Data (Analogous Compounds)

| Technique | Key Signals | Inference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.4–2.8 (piperidine CH₂) | Chair conformation |

| δ 7.5–8.0 (triazole protons) | Aromatic character | |

| HRMS | [M+H]⁺ at m/z 167.13 | Confirms molecular weight |

Biological Activity and Applications

Anticancer Activity

In vitro studies on analogous triazole-piperidine hybrids demonstrate moderate cytotoxicity against MCF-7 breast cancer cells (IC₅₀ = 12.5 µM). The triazole moiety likely intercalates DNA or inhibits topoisomerase II.

Table 4: Biological Screening Results

| Assay | Result (IC₅₀/MIC) | Target Organism/Cell Line |

|---|---|---|

| Antimicrobial | 8–16 µg/mL | S. aureus, E. coli |

| Cytotoxicity | 12.5 µM | MCF-7 |

Industrial and Pharmaceutical Applications

Drug Development

The compound serves as a scaffold for kinase inhibitors and GPCR modulators. Its piperidine moiety enhances blood-brain barrier permeability, making it valuable in CNS drug design.

Material Science

Functionalized triazole-piperidine derivatives act as ligands in catalytic systems, improving efficiency in cross-coupling reactions.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume